N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide
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Overview
Description
N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of indole and quinoxaline moieties
Preparation Methods
The synthesis of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.
Attachment of the Indole Moiety: The indole ring can be introduced through a coupling reaction with an appropriate indole derivative.
Chemical Reactions Analysis
N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline moiety to tetrahydroquinoxaline derivatives.
Scientific Research Applications
N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: Research focuses on its potential effects on various biological pathways and its efficacy in treating certain diseases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices.
Mechanism of Action
The mechanism of action of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, while the quinoxaline moiety may interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-2-CARBOXAMIDE can be compared with similar compounds such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety but differs in its pharmacological profile and applications.
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine: This compound shares the tetrahydroquinoxaline structure but lacks the indole moiety, resulting in different chemical and biological properties.
By understanding the unique features and applications of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-2-CARBOXAMIDE, researchers can explore its potential in various scientific fields.
Properties
Molecular Formula |
C22H22N4O4 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-(2-methoxyethyl)indole-2-carboxamide |
InChI |
InChI=1S/C22H22N4O4/c1-30-13-12-25-17-8-4-2-6-15(17)14-19(25)20(27)23-10-11-26-18-9-5-3-7-16(18)24-21(28)22(26)29/h2-9,14H,10-13H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
QFTJPBVKLAKYSV-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origin of Product |
United States |
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